

2-(Benzyloxy)-4-chloropyridine chemical properties

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-chloropyridine

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An In-depth Technical Guide to **2-(Benzyloxy)-4-chloropyridine**: Properties, Synthesis, and Applications

Introduction

2-(Benzyloxy)-4-chloropyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional building block, it incorporates two key reactive handles: a chloro group at the 4-position, which is activated for nucleophilic aromatic substitution, and a benzyloxy group at the 2-position, which can serve as a stable protecting group for the corresponding 2-pyridone functionality. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is prominently featured in the development of novel therapeutics, including receptor antagonists and other biologically active compounds.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Physicochemical and Spectral Properties

The fundamental properties of **2-(Benzyloxy)-4-chloropyridine** are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Core Chemical Properties

A summary of the key physicochemical data is presented below. These values are essential for experimental design and characterization.

| Property | Value | Source |
|---------------------------------------|--------------------------------------|--------|
| Molecular Formula | C ₁₂ H ₁₀ ClNO | [3][4] |
| Molecular Weight | 219.67 g/mol | [4][5] |
| IUPAC Name | 4-chloro-2-(phenylmethoxy)pyridine | [3] |
| CAS Number | 1006052-55-6 | [6] |
| Appearance | Solid / Crystalline Powder | N/A |
| Monoisotopic Mass | 219.04509 Da | [3] |
| XlogP (Predicted) | 3.3 | [3] |
| Topological Polar Surface Area (TPSA) | 22.12 Å ² | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 3 | [4] |

Spectroscopic Signature

Spectroscopic analysis is the primary method for confirming the identity and purity of **2-(Benzyloxy)-4-chloropyridine**.^[7] While specific experimental data can vary slightly based on the solvent and instrument, the expected spectral characteristics are as follows:

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the benzylic and pyridine ring protons. The benzylic methylene protons (-CH₂-) would appear as a singlet around δ 5.4 ppm. The protons of the phenyl group would appear in the aromatic region (δ 7.3-7.5 ppm). The pyridine ring protons would show three distinct signals: H-6 (a doublet, ~δ 8.1-8.2 ppm), H-5 (a doublet of doublets, ~δ 6.9-7.0 ppm), and H-3 (a doublet or singlet, ~δ 6.8-6.9 ppm).^{[8][9]}

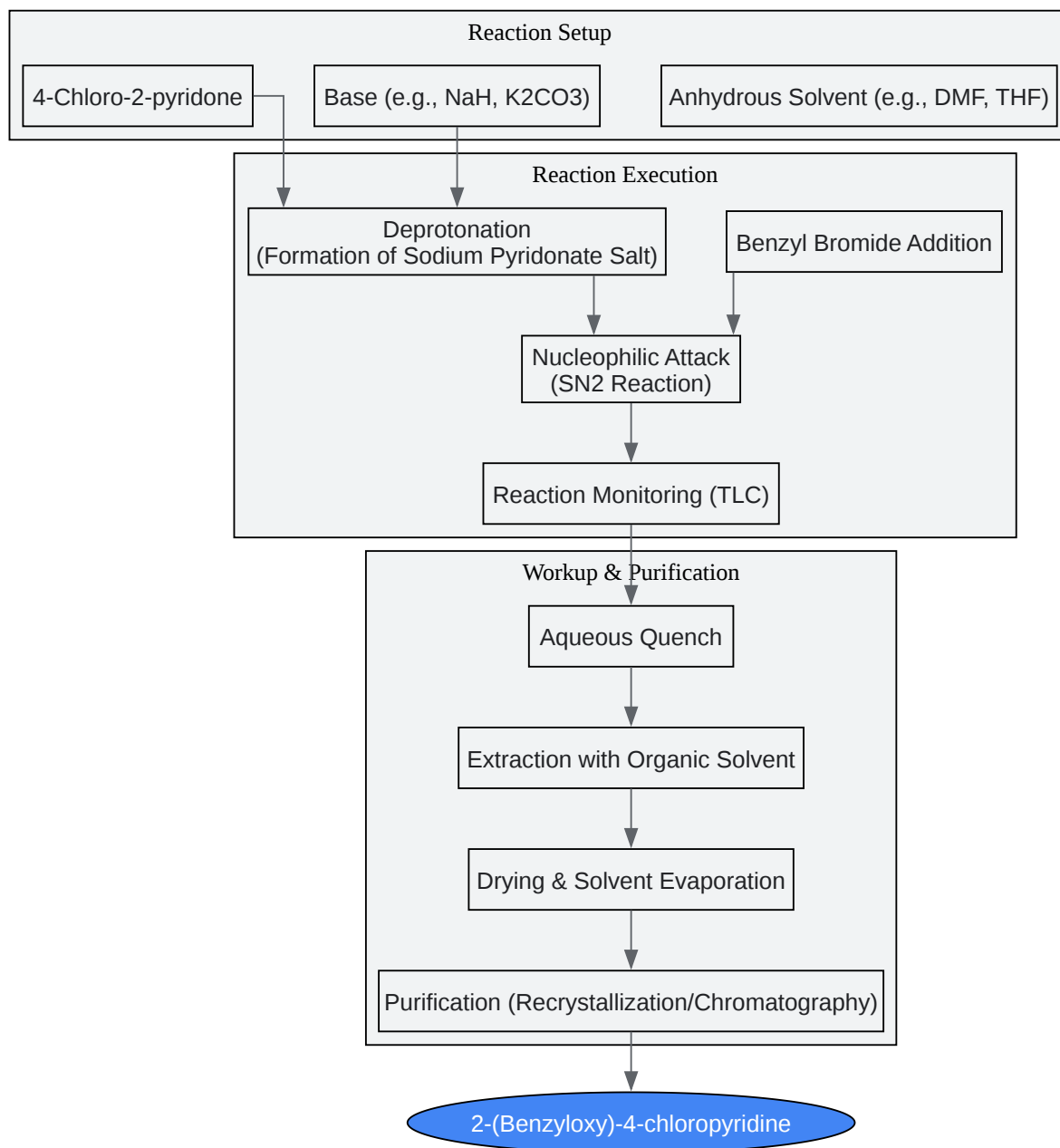
- ¹³C NMR Spectroscopy: The carbon spectrum would show 10 unique signals (due to symmetry in the phenyl ring). Key signals would include the benzylic carbon (~70 ppm), the five distinct pyridine carbons (with C-2 and C-4 being significantly downfield), and the four distinct carbons of the phenyl group.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.^[10] Key absorption bands would include C-O-C stretching (ether linkage) around 1250-1050 cm⁻¹, aromatic C=C and C=N stretching in the 1600-1450 cm⁻¹ region, and C-Cl stretching around 800-600 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 219 and an isotopic peak (M+2) at m/z ≈ 221 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, m/z 91) or the benzyloxy radical.

Synthesis and Methodology

The most common and logical approach to synthesizing **2-(Benzyloxy)-4-chloropyridine** is through a Williamson ether synthesis, starting from the commercially available 4-chloro-2-pyridone.

Synthetic Workflow: Williamson Ether Synthesis

This method involves the deprotonation of 4-chloro-2-pyridone to form a pyridone anion, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.



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